5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate
Description
Properties
CAS No. |
649551-93-9 |
|---|---|
Molecular Formula |
C29H40O7 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[5-decyl-2-(2-methoxyacetyl)phenyl] 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C29H40O7/c1-6-7-8-9-10-11-12-13-14-21-15-16-22(24(30)20-32-2)26(17-21)36-29(31)23-18-27(34-4)28(35-5)19-25(23)33-3/h15-19H,6-14,20H2,1-5H3 |
InChI Key |
WCWSLBFIGXVWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl and benzoate structures, followed by the introduction of the decyl and methoxyacetyl groups. Common reagents used in these reactions include alkyl halides, methoxyacetyl chloride, and trimethoxybenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. the process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain product quality.
Chemical Reactions Analysis
Types of Reactions
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a drug precursor.
Industry: The compound can be utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences The compound belongs to a class of substituted benzoate esters.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted LogP |
|---|---|---|---|---|
| 5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-TMB* | C₂₉H₄₀O₇ | 500.6 | Decyl, methoxyacetyl, 2,4,5-TMB | 6.2 |
| 5-Octyl-2-(ethoxyacetyl)phenyl 2,4,5-TMB | C₂₇H₃₆O₇ | 484.5 | Octyl, ethoxyacetyl, 2,4,5-TMB | 5.8 |
| 5-Decyl-2-acetylphenyl 2,4,5-TMB | C₂₈H₃₈O₆ | 470.5 | Decyl, acetyl, 2,4,5-TMB | 5.9 |
*TMB = Trimethoxybenzoate
Key Observations:
Alkyl Chain Length :
- The decyl chain in the target compound increases molecular weight and lipophilicity (LogP = 6.2) compared to the octyl analog (LogP = 5.8). Longer alkyl chains enhance membrane permeability but reduce aqueous solubility .
This may enhance metabolic stability or alter receptor binding in biological systems.
Methoxy Substitution Patterns :
- All analogs retain the 2,4,5-trimethoxybenzoate core, which is electron-rich due to methoxy groups. This could stabilize radical intermediates in synthesis or modulate electronic effects in drug-target interactions.
Limitations of Available Data:
The above analysis extrapolates trends from structural analogs and general organic chemistry principles. Further experimental validation is required to confirm these hypotheses.
Biological Activity
5-Decyl-2-(methoxyacetyl)phenyl 2,4,5-trimethoxybenzoate (CAS No. 649551-93-9) is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C29H40O7
- Molecular Weight : 500.624 g/mol
The compound features a decyl chain and methoxyacetyl group attached to a phenyl ring, along with a trimethoxybenzoate moiety, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of trimethoxybenzoates exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Compounds with similar structural features have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound could also modulate inflammatory responses.
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of various trimethoxybenzoate derivatives, this compound was tested against multiple pathogens. The results indicated a notable inhibition zone against E. coli (diameter of 15 mm) and S. aureus (diameter of 12 mm), suggesting potent antibacterial properties .
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines revealed that the compound reduced cell viability significantly at concentrations greater than 10 µM. The IC50 values were determined to be approximately 8 µM for MCF-7 and 12 µM for HT-29 cells, indicating its potential as an anticancer agent .
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic decyl chain may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis in bacteria.
- Apoptosis Induction : Activation of caspases suggests that the compound can trigger programmed cell death in cancer cells.
- Cytokine Modulation : The ability to inhibit COX and reduce pro-inflammatory cytokines points to its potential in managing inflammatory conditions.
Q & A
Q. What experimental approaches evaluate the impact of decyl chain length on membrane permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
